Predicted Lipophilicity and Bioavailability Profile
4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine exhibits moderate lipophilicity (Consensus Log P 1.44) . While directly comparable experimental data for this specific compound versus named analogues are not available in the open literature, class-level inference from thiadiazole SAR studies indicates that bromine substitution at the 5-position contributes to the overall lipophilic character of the scaffold. The compound demonstrates high predicted gastrointestinal absorption and is not predicted to be a blood-brain barrier permeant .
| Evidence Dimension | Lipophilicity and ADME Predictions |
|---|---|
| Target Compound Data | Consensus Log P: 1.44; High GI absorption; BBB non-permeant |
| Comparator Or Baseline | No direct comparator data available for this specific compound |
| Quantified Difference | No direct comparator data available |
| Conditions | SwissADME in silico predictions (Bidepharm product page) |
Why This Matters
These predicted physicochemical parameters inform solubility, permeability, and overall drug-likeness for researchers evaluating this compound as a starting point for lead optimization.
